3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
714936-56-8
VCID:
VC0356577
InChI:
InChI=1S/C22H22N4O3/c1-4-9-26-21-18(12-14-7-5-6-8-19(14)23-21)20(25-26)24-22(27)15-10-16(28-2)13-17(11-15)29-3/h5-8,10-13H,4,9H2,1-3H3,(H,24,25,27)
SMILES:
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Molecular Formula:
C22H22N4O3
Molecular Weight:
390.4g/mol
3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
CAS No.: 714936-56-8
Main Products
VCID: VC0356577
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4g/mol
CAS No. | 714936-56-8 |
---|---|
Product Name | 3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide |
Molecular Formula | C22H22N4O3 |
Molecular Weight | 390.4g/mol |
IUPAC Name | 3,5-dimethoxy-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Standard InChI | InChI=1S/C22H22N4O3/c1-4-9-26-21-18(12-14-7-5-6-8-19(14)23-21)20(25-26)24-22(27)15-10-16(28-2)13-17(11-15)29-3/h5-8,10-13H,4,9H2,1-3H3,(H,24,25,27) |
Standard InChIKey | JAQOEZFHYXRMQB-UHFFFAOYSA-N |
SMILES | CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC |
Canonical SMILES | CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC |
PubChem Compound | 1400910 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume